molecular formula C7H14ClNO B2540992 5-Oxaspiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-72-3

5-Oxaspiro[2.5]octan-1-amine hydrochloride

Cat. No.: B2540992
CAS No.: 1707367-72-3
M. Wt: 163.65
InChI Key: GQCYOYWCPDRINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[2.5]octan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
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Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has facilitated the rapid access to omega-unsaturated dicyclopropylmethylamines. These building blocks are further transformed into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery, illustrating the versatility of 5-Oxaspiro[2.5]octan-1-amine hydrochloride in synthetic applications (Wipf, Stephenson, & Walczak, 2004).

Electrophile Amination of C-H-Acidic Compounds

The electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane demonstrates its utility in introducing a 1-hydroxycyclohexylamino group at the acidic position. This step is crucial for stabilizing the intermediate, leading to the synthesis of disubstituted 1,4-diazaspiro[4.5]decanones. Such reactions open new avenues for creating geminal diamino acid derivatives, showcasing the compound's role in novel synthetic pathways (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Spirocyclic Chroman Derivatives

The synthesis of spirocyclic chroman derivatives from 5-hydroxymethyl-1-oxaspiro[2.5]octa-5,7-dien-4-one demonstrates the potential of this compound in creating complex organic frameworks. These chromans react with sodium salt of p-chlorothiophenol to produce thiomethoxy derivatives, illustrating the compound's versatility in synthesizing structurally diverse molecules (Cacioli & Reiss, 1984).

Enantioselective Approaches to Spirocycles

The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes through enantioselective approaches highlight the compound's importance in drug discovery. These spirocycles serve as multifunctional, structurally diverse modules, underlining the compound's utility in creating enantioselective scaffolds for potential therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Properties

IUPAC Name

5-oxaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCYOYWCPDRINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)COC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.